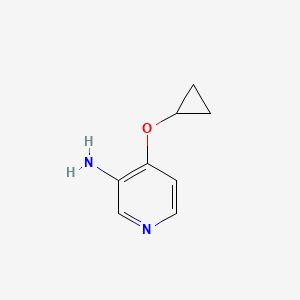
4-Cyclopropoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxypyridin-3-amine is a heterocyclic compound with the molecular formula C8H10N2O It features a pyridine ring substituted with an amine group at the 3-position and a cyclopropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclopropoxypyridin-3-amine involves the reduction of 4-cyclopropyl-3-nitropyridine. The reaction typically uses zinc powder and ammonium chloride in tetrahydrofuran (THF) as the reducing agents. The reaction is carried out at room temperature, and the product is obtained in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc powder and ammonium chloride in THF are used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: this compound from 4-cyclopropyl-3-nitropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylpyridin-3-amine: Similar structure but lacks the cyclopropoxy group.
4-Methoxypyridin-3-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Ethoxypyridin-3-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
4-Cyclopropoxypyridin-3-amine is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2 |
InChI Key |
GGASIZXXSIGVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


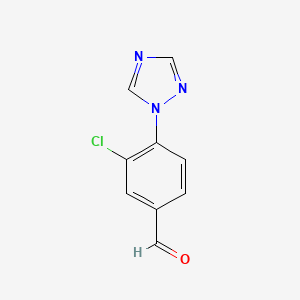

![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)


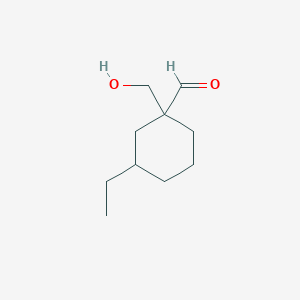
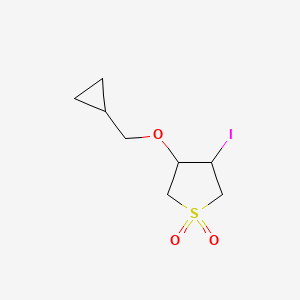


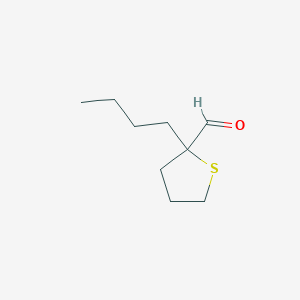
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
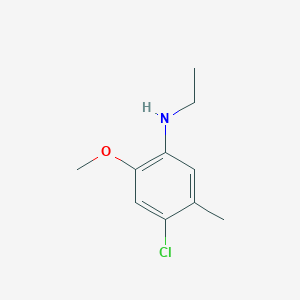
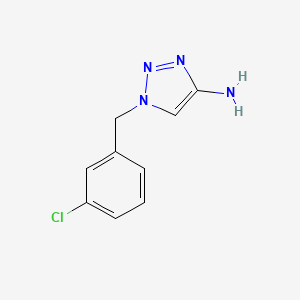
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
